Quantifiable Melting Point Depression Differentiates 6-Phenylpyridine-2-carboxylic Acid from Unsubstituted and Halo-Substituted Analogs for Low-Temperature Processing Applications
The melting point of 6-phenylpyridine-2-carboxylic acid (94–111 °C) is substantially lower than that of its closest in-class comparators. This thermal property differentiation enables processing at lower temperatures, which can be critical for maintaining the integrity of thermally sensitive downstream intermediates or for reducing energy costs in industrial-scale operations .
| Evidence Dimension | Melting point (thermal processing threshold) |
|---|---|
| Target Compound Data | 94–105 °C (AKSci); 107–111 °C (multiple sources) |
| Comparator Or Baseline | Picolinic acid: 136–142 °C; 6-Methylpicolinic acid: 120–132 °C; 6-Chloropicolinic acid: ~186–191 °C; 6-Bromopicolinic acid: ~192–194 °C |
| Quantified Difference | Minimum ΔT = 13 °C (vs. 6-methyl derivative); Maximum ΔT = up to 100 °C (vs. 6-bromo derivative) |
| Conditions | Standard differential scanning calorimetry (DSC) or capillary melting point apparatus; values from multiple vendor specifications and literature |
Why This Matters
Procurement of this compound may be preferable when downstream reaction sequences or formulation steps require a lower-melting carboxylic acid to avoid thermal decomposition or to enable melt-phase processing.
